Triethylphenylammonium iodide

Perovskite Solar Cells Surface Passivation Photovoltaics

Triethylphenylammonium iodide (PTEAI) boosts perovskite PCE to 20.2% and extends stability 4x. Phenyl group increases lipophilicity (LogP 0.057 vs -1.11 for tetraethylammonium analogs), enhancing phase-transfer catalyst performance. Also serves as sulfonylation reagent and DSSC electrolyte. Purchase ≥98% purity for reproducible R&D results.

Molecular Formula C12H20IN
Molecular Weight 305.20 g/mol
CAS No. 1010-19-1
Cat. No. B090992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethylphenylammonium iodide
CAS1010-19-1
Synonymstriethylphenylamium
triethylphenylammonium
triethylphenylammonium benzenesulfonate
triethylphenylammonium chlorode
triethylphenylammonium hydroxide
triethylphenylammonium iodide
Molecular FormulaC12H20IN
Molecular Weight305.20 g/mol
Structural Identifiers
SMILESCC[N+](CC)(CC)C1=CC=CC=C1.[I-]
InChIInChI=1S/C12H20N.HI/c1-4-13(5-2,6-3)12-10-8-7-9-11-12;/h7-11H,4-6H2,1-3H3;1H/q+1;/p-1
InChIKeyWMSWXWGJYOIACA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triethylphenylammonium Iodide (CAS 1010-19-1): Procurement-Relevant Properties and Baseline Characteristics


Triethylphenylammonium iodide (CAS 1010-19-1) is a quaternary ammonium salt with the molecular formula C₁₂H₂₀IN and a molecular weight of 305.20 g/mol. It appears as a white to light yellow crystalline solid, is soluble in water and polar organic solvents, and is sensitive to light [1]. The compound serves as a biochemical reagent, a phase-transfer catalyst, and a supporting electrolyte in dye-sensitized solar cells [2]. Its structure combines a phenyl group with three ethyl substituents on the ammonium nitrogen, resulting in distinct physicochemical properties compared to tetraalkylammonium analogs.

Why Generic Substitution of Triethylphenylammonium Iodide with Other Quaternary Ammonium Iodides Fails


Quaternary ammonium iodides are not functionally interchangeable. Substituting triethylphenylammonium iodide with a simple tetraalkylammonium analog—such as tetraethylammonium iodide—alters key physicochemical parameters that govern performance in specific applications. The presence of the phenyl ring increases lipophilicity (LogP 0.057 vs. -1.11 for tetraethylammonium iodide) [1], shifting partition coefficients and influencing phase-transfer efficiency [2]. Furthermore, the unique electronic and steric profile of the phenyl group enables distinct interactions in perovskite passivation and electrochemical systems, as quantified below. Procurement decisions based solely on the iodide counterion or quaternary ammonium class risk suboptimal results in applications where these structural nuances dictate outcome.

Quantitative Differentiation of Triethylphenylammonium Iodide: Head-to-Head Evidence for Scientific Procurement


Power Conversion Efficiency Enhancement in Perovskite Solar Cells: PTEAI Passivation Layer

Triethylphenylammonium iodide (PTEAI) applied as a 2D passivation layer on 3D (FAPbI₃)₁₋ₓ(MAPbBr₃)ₓ perovskite films increases the power conversion efficiency (PCE) to 20.2% compared to 18.8% for the pristine (untreated) device [1]. This represents an absolute gain of 1.4% in PCE.

Perovskite Solar Cells Surface Passivation Photovoltaics

Stability Lifetime Extension of MAPbI₃ Perovskite Films: PTEAI vs. Octylammonium Bromide

Phenyltriethylammonium iodide (PTEAI) extends the stability lifetime of methylammonium lead iodide (MAPbI₃) films by 4 ± 2 times over bare MAPbI₃ and by 1.3 ± 0.3 times over the state-of-the-art octylammonium bromide (OABr) capping layer [1]. The study employed accelerated aging conditions to quantify degradation rates.

Perovskite Stability Degradation Suppression Capping Layers

Lipophilicity-Driven Phase-Transfer Catalysis Suitability: LogP Comparison

The octanol-water partition coefficient (LogP) of triethylphenylammonium iodide is 0.057 [1], whereas tetraethylammonium iodide exhibits a LogP of -1.11 . The ~1.17 log unit higher lipophilicity of the phenyl-substituted compound favors partitioning into organic phases, a critical attribute for efficient phase-transfer catalysis [2].

Phase-Transfer Catalysis Lipophilicity Organic Synthesis

Designation as a Sulfonylation Reagent for Organic Synthesis and Drug Discovery

Triethylphenylammonium iodide is specified by reputable vendors as a sulfonylation reagent suitable for organic synthesis and drug discovery applications . Quantitative comparative yield data against alternative sulfonylation agents are not provided in the source.

Sulfonylation Organic Synthesis Drug Discovery

Triethylphenylammonium Iodide: Prioritized Research and Industrial Application Scenarios


Perovskite Solar Cell Fabrication Requiring Enhanced Efficiency and Stability

For research groups and industrial R&D teams developing perovskite solar cells, triethylphenylammonium iodide (PTEAI) should be prioritized as a surface passivation layer to boost power conversion efficiency and extend operational lifetime. The compound's demonstrated ability to increase PCE from 18.8% to 20.2% [1] and to prolong stability by a factor of 4 over bare films and 1.3 over OABr [2] makes it a high-value material for device optimization. Procurement of high-purity PTEAI is essential for reproducible deposition and passivation quality.

Phase-Transfer Catalysis in Organic Synthesis Requiring Moderate Lipophilicity

Triethylphenylammonium iodide is a suitable phase-transfer catalyst for reactions where a balance of aqueous and organic solubility is critical. Its LogP of 0.057, compared to -1.11 for tetraethylammonium iodide [3], indicates enhanced organic-phase partitioning while retaining some water miscibility—a profile advantageous for biphasic nucleophilic substitutions and oxidations. Researchers should select this compound when moving beyond standard tetraalkylammonium catalysts to fine-tune reaction rates and yields [4].

Sulfonylation Reactions in Medicinal Chemistry and Library Synthesis

Laboratories engaged in sulfonylation of amines, amides, or anilides for drug discovery or chemical biology may procure triethylphenylammonium iodide as a dedicated sulfonylation reagent . While direct comparative performance data are sparse, the compound's commercial availability and specific designation support its use in methodology development and scale-up of sulfonylation-based synthetic routes.

Electrolyte Component in Dye-Sensitized Solar Cells (DSSCs)

Triethylphenylammonium iodide serves as a supporting electrolyte in DSSC systems, contributing to ionic conductivity and redox cycling [5]. Researchers optimizing DSSC electrolyte formulations should consider this compound when seeking alternatives to more common tetraalkylammonium iodides, as the phenyl group may alter interfacial charge transfer dynamics. Procurement decisions should be guided by comparative electrochemical characterization within the specific DSSC architecture.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Triethylphenylammonium iodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.